benzyl 3-chloro-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl 3-chloro-3-oxopropanoate is an organic compound with the molecular formula C10H9ClO3. It is a derivative of propanoic acid, where the hydrogen atom at the third carbon is replaced by a chlorine atom, and the carboxyl group is esterified with a phenylmethyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester typically involves the esterification of 3-chloro-3-oxopropanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester may involve continuous flow reactors to optimize the yield and efficiency of the esterification process. The use of catalysts and controlled reaction conditions ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
benzyl 3-chloro-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-3-oxopropanoic acid and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Aqueous acid or base solutions under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thiols.
Reduction: 3-chloro-3-hydroxypropanoic acid derivatives.
Hydrolysis: 3-chloro-3-oxopropanoic acid and benzyl alcohol.
Scientific Research Applications
benzyl 3-chloro-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of propanoic acid, 3-chloro-3-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The chlorine atom and carbonyl group play crucial roles in its reactivity and interactions with nucleophiles. The ester group facilitates its incorporation into various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-chloro-3-oxo-, ethyl ester
- Propanoic acid, 3-chloro-3-oxo-, methyl ester
- Propanoic acid, 3-chloro-3-oxo-, butyl ester
Uniqueness
benzyl 3-chloro-3-oxopropanoate is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The phenylmethyl group enhances its stability and makes it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
69479-87-4 |
---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
benzyl 3-chloro-3-oxopropanoate |
InChI |
InChI=1S/C10H9ClO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
GLYHCWJJSNQABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.